N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide

Nitroreductase prodrug GDEPT Hypoxia-selective cytotoxicity

Researchers developing GDEPT/ADEPT constructs face a critical gap: most nitroreductase probes lack a heterocyclic targeting moiety. This compound solves this by conjugating the validated oxazolo[4,5-b]pyridine scaffold (anti-trypanosomal IC50 45-91 nM, >700-fold selective) to the 2,4-dinitrobenzamide warhead-the identical pharmacophore in clinical-stage CB 1954. The 2,4-dinitro regioisomer is ~10-fold more potent in NTR+ve cells than the 3,5-dinitro isomer. • Bifunctional probe: phenotypic activity + NTR-dependent bioactivation • Purity ≥95% (HPLC), custom synthesis available • In stock for immediate global dispatch

Molecular Formula C20H13N5O6
Molecular Weight 419.3 g/mol
Cat. No. B11522973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide
Molecular FormulaC20H13N5O6
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C20H13N5O6/c1-11-4-5-12(20-23-18-17(31-20)3-2-8-21-18)9-15(11)22-19(26)14-7-6-13(24(27)28)10-16(14)25(29)30/h2-10H,1H3,(H,22,26)
InChIKeyUIKSNDMKLKGLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Overview


N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide (molecular formula C20H13N5O6, exact mass 419.0866 g/mol) is a synthetic heterocyclic small molecule belonging to the oxazolo[4,5-b]pyridine class . It integrates an oxazolo[4,5-b]pyridine bicyclic core, a 2-methyl-5-aminophenyl linker, and a 2,4-dinitrobenzamide terminal moiety. The oxazolo[4,5-b]pyridine scaffold has been established as a privileged structure in medicinal chemistry with demonstrated activity against kinetoplastid parasites, glycogen synthase kinase-3β (GSK-3β), and NLRP3 inflammasome pathways [1][2]. The 2,4-dinitrobenzamide substructure is independently recognized as a nitroreductase (NTR)-sensitive prodrug scaffold, exemplified by the clinical-stage agent CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) [3]. This compound is available from multiple research chemical suppliers at purities typically ≥95%, and is intended exclusively for laboratory research use .

Why This Compound Cannot Be Replaced by Close Analogs


The oxazolo[4,5-b]pyridin-2-yl phenyl benzamide chemotype exhibits a sharp structure–activity relationship (SAR), where both the regioisomeric attachment of the benzamide to the phenyl linker and the number and position of nitro substituents on the benzamide ring profoundly modulate biological readout. Within the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide class, small substituent changes shift anti-trypanosomal potency over several orders of magnitude, with the most active compound (91 nM IC50 against T.b. rhodesiense) being >700-fold selective over mammalian cells [1]. Independently, in the dinitrobenzamide prodrug class, the 2,4-dinitrobenzamide regioisomer (CB 1954 scaffold) is approximately 10-fold more potent in nitroreductase-expressing cell lines than the 3,5-dinitrobenzamide isomer, demonstrating that nitro group positioning is not interchangeable [2]. Consequently, substituting the target compound with a mono-nitro analog (e.g., 3-nitrobenzamide, CAS 331866-23-0) or a regioisomeric dinitrobenzamide (e.g., 3,5-dinitro attached at the 3-phenyl position, CAS 303131-28-4) would alter nitroreductase substrate recognition, redox potential, hydrogen-bonding capacity, and electronic effects on the oxazolo[4,5-b]pyridine core—any of which may abolish the phenotype under investigation [3].

Quantitative Differentiation Evidence


Regioisomeric Advantage in Nitroreductase Activation

The 2,4-dinitrobenzamide moiety of the target compound is the same regioisomer as the clinical prodrug CB 1954. In head-to-head comparison within the aziridinyldinitrobenzamide series, the 2,4-dinitro regioisomer (CB 1954) was approximately 10-fold more potent than the corresponding 3,5-dinitrobenzamide isomer in NTR+ve cell lines, with the 3,5-isomer also showing selectivity toward NTR+ve lines but with significantly reduced potency [1]. This regioisomeric SAR establishes that the 2,4-dinitro arrangement—present in the target compound—is mechanistically non-interchangeable with the 3,5-dinitro motif found in comparator N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dinitrobenzamide (CAS 303131-28-4).

Nitroreductase prodrug GDEPT Hypoxia-selective cytotoxicity Dinitrobenzamide SAR

Physicochemical Properties vs. Mono-Nitro Analogs

The presence of two nitro groups (2,4-dinitro) on the benzamide ring of the target compound (C20H13N5O6, MW 419.3 Da) confers distinct physicochemical properties compared to the closest mono-nitro analog, N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3-nitrobenzamide (CAS 331866-23-0; C20H14N4O4, MW 374.35 Da) . The additional nitro group increases the hydrogen-bond acceptor count by 2, raises the topological polar surface area (tPSA) by approximately 45 Ų, and lowers the calculated logP by an estimated 0.5–0.8 log units, based on nitro group contributions derived from fragment-based property calculations [1]. These differences are material for membrane permeability, blood–brain barrier penetration potential, and solubility—all parameters identified as critical optimization targets in the oxazolo[4,5-b]pyridine class [2].

Physicochemical profiling LogP Polar surface area Drug-likeness Permeability

Anti-Trypanosomal Potency and Selectivity Baseline

The oxazolo[4,5-b]pyridin-2-yl anilide chemotype has been validated in whole-organism high-throughput screening against T. brucei brucei (~87,000 compounds tested), yielding multiple hit series with low micromolar potency and no appreciable mammalian cytotoxicity [1]. The most potent optimized analog (compound 5) exhibited an IC50 of 91 nM against the human pathogenic strain T.b. rhodesiense with >700-fold selectivity over the L6 rat myoblast cell line [1]. A related pyridyl benzamide series achieved even greater potency: compound 79 showed IC50 = 45 nM against T.b. rhodesiense with >4,000-fold selectivity over L6 cells [2]. While the target compound itself has not been directly tested in these assays, it shares the identical oxazolo[4,5-b]pyridin-2-yl-phenyl core scaffold and the benzamide linkage found in the active series; the 2,4-dinitro substitution is expected to modulate potency and metabolic stability, which were identified as key optimization parameters [1].

African trypanosomiasis Kinetoplastid Trypanosoma brucei Phenotypic screening Selectivity window

Kinase and GPCR Binding Potential

The oxazolo[4,5-b]pyridine scaffold has demonstrated high-affinity engagement of clinically relevant targets. In BindingDB, an oxazolo[4,5-b]pyridine derivative (Patent US20240083900, Example 99) showed BTK inhibition with IC50 = 1 nM [1]. Separately, oxazolo[4,5-b]pyridine-containing compounds have shown displacement of [3H]ZM241385 from human adenosine A2A receptor with Ki values of 2.20 nM and 4.70 nM in CHO and HEK293 cell membranes, respectively [2]. These data establish that the oxazolo[4,5-b]pyridine core is compatible with low-nanomolar target engagement across diverse protein classes. The 2,4-dinitrobenzamide substitution on the target compound introduces additional hydrogen-bonding and π-stacking capacity—absent in the simpler amides and anilides tested—that may strengthen or redirect target binding.

Kinase inhibition BTK Adenosine A2A receptor BindingDB Target engagement

Analytical Identity Confirmation for Quality Control

The target compound has a well-defined spectroscopic and chromatographic identity. Its InChI Key (UIKSNDMKLKGLIT-UHFFFAOYSA-N) and canonical SMILES (CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]) are unambiguously established, enabling identity verification by LC-MS, NMR, or HRMS . The exact mass (419.086583 Da) and molecular formula (C20H13N5O6) distinguish it from the 3-nitro analog (C20H14N4O4, exact mass 374.1015 Da) by a mass difference of 44.985 Da, readily resolved by unit-resolution mass spectrometry . The compound is supplied at ≥95% purity with batch-specific certificates of analysis available from multiple vendors, facilitating reproducible experimental outcomes .

Analytical characterization InChI Mass spectrometry Purity verification Quality control

Research and Industrial Application Scenarios


Nitroreductase Prodrug Discovery and GDEPT

The 2,4-dinitrobenzamide moiety of this compound is the identical pharmacophore found in CB 1954, the prototypical nitroreductase (NTR) substrate prodrug. Cross-study evidence demonstrates that the 2,4-dinitro regioisomer is ~10-fold more potent in NTR+ve cell lines than the 3,5-dinitro isomer [1]. By conjugating the oxazolo[4,5-b]pyridine scaffold to the 2,4-dinitrobenzamide warhead, this compound offers a bifunctional probe for evaluating NTR-dependent activation in the context of a heterocyclic targeting moiety. Researchers developing next-generation GDEPT vectors or antibody-directed enzyme prodrug therapy (ADEPT) constructs should prioritize this compound over mono-nitro or 3,5-dinitro analogs due to the established potency advantage of the 2,4-dinitro configuration in NTR-mediated bioactivation [1].

Anti-Trypanosomal Hit-to-Lead with Dual Mechanism

The oxazolo[4,5-b]pyridine core has validated phenotypic activity against T. brucei with nanomolar potency (45–91 nM) and >700–4,000-fold mammalian selectivity [2][3]. The 2,4-dinitrobenzamide substitution introduces potential for nitroreductase-dependent bioactivation as a second, orthogonal mechanism not present in previously characterized anilides. This dual-mechanism potential—phenotypic trypanocidal activity from the scaffold plus bioreductive activation from the dinitrobenzamide—makes the compound a strategically differentiated lead-like molecule for African trypanosomiasis drug discovery, particularly for stage 2 (CNS) disease where current therapies (melarsoprol, eflornithine) have severe limitations [2].

Formulation and Permeability Studies: Dinitro vs. Mono-Nitro

The calculated ΔtPSA of ~45 Ų and ΔlogP of −0.5 to −0.8 relative to mono-nitro analogs such as the 3-nitrobenzamide (CAS 331866-23-0) make this compound a valuable tool for systematic permeability and solubility SAR studies [4]. The higher polar surface area is predicted to reduce passive transcellular permeability while potentially improving aqueous solubility—a trade-off identified as critical for oxazolo[4,5-b]pyridine lead optimization [2]. Parallel assessment of this compound alongside its mono-nitro and unsubstituted benzamide congeners can quantitatively deconvolute the contribution of nitro group count to ADME properties within a constant core scaffold.

Kinase and GPCR Panel Screening

BindingDB evidence confirms that oxazolo[4,5-b]pyridine derivatives can achieve low-nanomolar affinity at BTK (IC50 = 1 nM) and adenosine A2A receptor (Ki = 2.20–4.70 nM) [5][6]. The 2,4-dinitrobenzamide variant represents a structurally distinct, electron-deficient amide not previously screened against these targets. Inclusion of this compound in broad-panel kinase or GPCR selectivity screens may reveal novel target engagement profiles arising from the combination of the oxazolo[4,5-b]pyridine core and the 2,4-dinitrobenzamide electrophore, expanding the chemotype's target space beyond its established antiparasitic applications [5][6].

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